molecular formula C17H28N2O2 B5344173 1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea

1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5344173
M. Wt: 292.4 g/mol
InChI Key: RCSAVIDKNOQCQQ-UHFFFAOYSA-N
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Description

1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea is an organic compound with the molecular formula C17H28N2O2 It is a derivative of urea, characterized by the presence of butyl groups and a methoxy-methylphenyl group

Properties

IUPAC Name

1,1-di(butan-2-yl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-7-13(4)19(14(5)8-2)17(20)18-15-11-12(3)9-10-16(15)21-6/h9-11,13-14H,7-8H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSAVIDKNOQCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex urea derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The methoxy-methylphenyl group is believed to play a crucial role in its biological activity by interacting with cellular receptors and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

1,1-Dibutan-2-yl-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds such as:

  • 1,1-Diethyl-3-(2-methoxy-5-methylphenyl)urea
  • 1,1-Dimethyl-3-(2-methoxy-5-methylphenyl)urea
  • 1,1-Diallyl-3-(2-methoxy-5-methylphenyl)urea
  • 1,1-Dibenzyl-3-(2-methoxy-5-methylphenyl)urea

These compounds share a similar core structure but differ in the alkyl groups attached to the nitrogen atoms. The uniqueness of this compound lies in its specific butyl groups, which may confer distinct chemical and biological properties .

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